molecular formula C13H10ClN3O B2895955 5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide CAS No. 1333893-46-1

5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide

Cat. No.: B2895955
CAS No.: 1333893-46-1
M. Wt: 259.69
InChI Key: XSGVJVAGRAXTHI-UHFFFAOYSA-N
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Description

5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide is a synthetic organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide typically involves multi-step organic reactions One common method starts with the quinoline core, which undergoes chlorination to introduce the chlorine atom at the 5-positionThe final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-(5-(substituted phenyl)-4,5-dihydro-1-substituted-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide
  • 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives
  • Janus compounds, 5-chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]

Uniqueness

Compared to similar compounds, 5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-17(8-6-15)13(18)10-4-5-11(14)9-3-2-7-16-12(9)10/h2-5,7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVJVAGRAXTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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